molecular formula C8H7N3OS B13316521 1-[4-(1H-Imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one

1-[4-(1H-Imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one

Cat. No.: B13316521
M. Wt: 193.23 g/mol
InChI Key: NTESGALKFXQHLG-UHFFFAOYSA-N
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Description

1-[4-(1H-Imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one is a heterocyclic compound that features both imidazole and thiazole rings These rings are known for their significant roles in various biological and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1H-Imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one typically involves the condensation of 4-(1H-imidazol-1-yl)benzaldehyde with thioamide derivatives under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide in a solvent like methanol . The product is then purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the implementation of automated purification systems can streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(1H-Imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

1-[4-(1H-Imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(1H-Imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities. The thiazole ring can interact with biological membranes, altering their permeability and function. These interactions can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • 1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one
  • 4-(1H-Imidazol-1-yl)benzaldehyde
  • 1-(1H-Imidazol-4-yl)ethan-1-one

Comparison: 1-[4-(1H-Imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one is unique due to the presence of both imidazole and thiazole rings, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced antimicrobial and antifungal activities . The combination of these two heterocycles in a single molecule also provides a versatile scaffold for the development of new therapeutic agents.

Properties

Molecular Formula

C8H7N3OS

Molecular Weight

193.23 g/mol

IUPAC Name

1-(4-imidazol-1-yl-1,3-thiazol-2-yl)ethanone

InChI

InChI=1S/C8H7N3OS/c1-6(12)8-10-7(4-13-8)11-3-2-9-5-11/h2-5H,1H3

InChI Key

NTESGALKFXQHLG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CS1)N2C=CN=C2

Origin of Product

United States

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